molecular formula C11H13N5O3S B2889570 1-methyl-N-(4-sulfamoylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207051-96-4

1-methyl-N-(4-sulfamoylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2889570
CAS No.: 1207051-96-4
M. Wt: 295.32
InChI Key: XZJCNSKYCCBBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(4-sulfamoylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H13N5O3S and its molecular weight is 295.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Triazole compounds, including derivatives similar to 1-methyl-N-(4-sulfamoylbenzyl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated for their chemical reactivity. For example, N-sulfonyl-1,2,3-triazoles have been shown to react with thioesters in the presence of a rhodium(II) catalyst to produce β-sulfanyl enamides in a stereoselective manner. This method has been successfully applied to ring-expansion reactions of thiolactones, leading to the formation of sulfur-containing lactams (Miura et al., 2015).

Antimicrobial Activity

  • A series of 1,4-disubstituted 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).

Sulfonamide Synthesis

  • The synthesis of sulfonamide bridged disubstituted 1,2,3-triazoles via click reaction has been reported. These compounds were evaluated for their in vitro antibacterial activity against various bacterial strains, showing that some of the synthesized triazoles possess appreciable efficacy (Yadav & Kaushik, 2022).

Reactivity and Application in Medicinal Chemistry

  • Research on N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles has uncovered their utility in generating synthetically useful rhodium(II) carbenes. These carbenes provide asymmetric access to secondary homoaminocyclopropanes and engage in efficient transannulation reactions with nitriles, highlighting their potential in medicinal chemistry and organic synthesis (Zibinsky & Fokin, 2011).

Selective Anion Separation

  • Studies have explored the potential of triazole derivatives in the selective separation of aqueous sulfate anions. Research demonstrated the effectiveness of certain ligands in selectively recognizing sulfate–water clusters, indicating the utility of these compounds in environmental and analytical chemistry (Luo et al., 2017).

Properties

IUPAC Name

1-methyl-N-[(4-sulfamoylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S/c1-16-7-10(14-15-16)11(17)13-6-8-2-4-9(5-3-8)20(12,18)19/h2-5,7H,6H2,1H3,(H,13,17)(H2,12,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJCNSKYCCBBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.